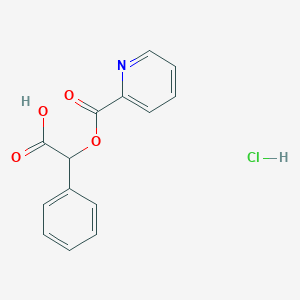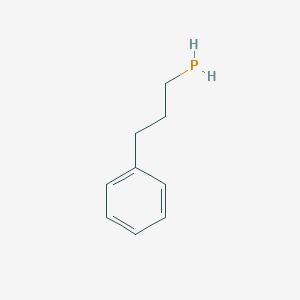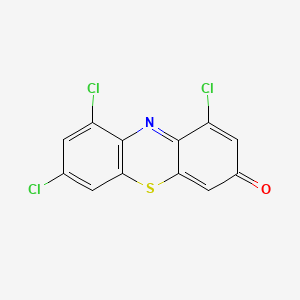
1,7,9-Trichloro-3H-phenothiazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7,9-Trichloro-3H-phenothiazin-3-one is a heterocyclic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse pharmacological activities and are commonly used in various therapeutic applications. This compound is characterized by the presence of three chlorine atoms at positions 1, 7, and 9 on the phenothiazine ring, which significantly influences its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,9-Trichloro-3H-phenothiazin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with o-methylaniline and disulfur dichloride (S2Cl2).
Initial Reaction: O-methylaniline reacts with disulfur dichloride to form an intermediate product.
Condensation: The intermediate product undergoes condensation with m-chloroaniline.
Treatment: The resulting compound is treated with sodium hydroxide in an ethanol solution to generate 2-amino-5-(amino-chlorophenyl)-3-methyl-thiophenol sodium salt.
Final Condensation: This sodium salt is then condensed with 2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,7,9-Trichloro-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
1,7,9-Trichloro-3H-phenothiazin-3-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,7,9-Trichloro-3H-phenothiazin-3-one involves its ability to act as a photocatalyst. When exposed to light, the compound absorbs photons and enters an excited state. This excited state facilitates the transfer of electrons, enabling the oxidation of sulfides to sulfoxides. The molecular targets and pathways involved include the activation of molecular oxygen and the formation of reactive oxygen species (ROS) that drive the oxidation process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3H-Phenothiazin-3-one: A parent compound without the chlorine substitutions.
7-(3-Chlorophenyl)amino-1,2,4-trichloro-9-methyl-3H-phenothiazin-3-one: A derivative with additional functional groups.
Uniqueness
1,7,9-Trichloro-3H-phenothiazin-3-one is unique due to its specific chlorine substitutions, which enhance its reactivity and make it a more effective photocatalyst compared to its non-chlorinated counterparts
Eigenschaften
CAS-Nummer |
54416-53-4 |
|---|---|
Molekularformel |
C12H4Cl3NOS |
Molekulargewicht |
316.6 g/mol |
IUPAC-Name |
1,7,9-trichlorophenothiazin-3-one |
InChI |
InChI=1S/C12H4Cl3NOS/c13-5-1-7(14)11-9(2-5)18-10-4-6(17)3-8(15)12(10)16-11/h1-4H |
InChI-Schlüssel |
VGXJDJXDXUMCCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1SC3=CC(=O)C=C(C3=N2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



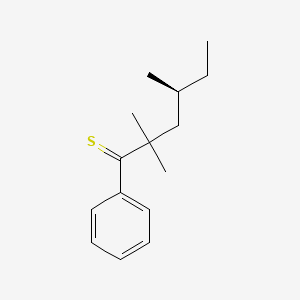
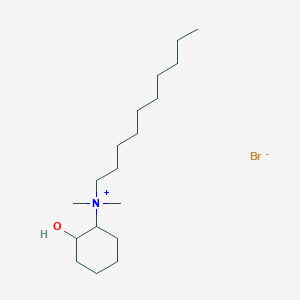
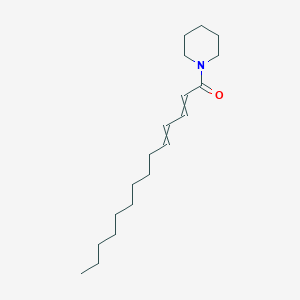
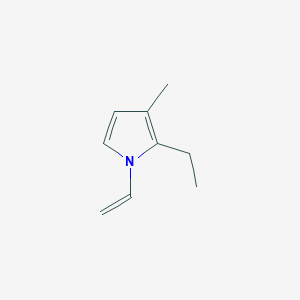
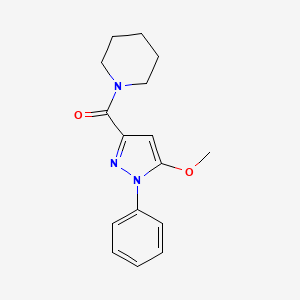
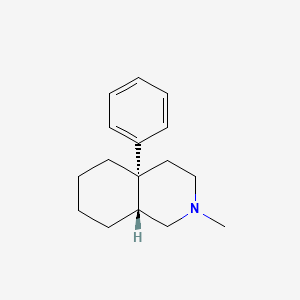
![1,5,6,7-Tetramethyl-4-methylidene-2-oxabicyclo[3.2.0]hept-6-en-3-one](/img/structure/B14642262.png)
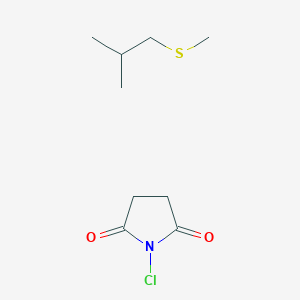
![2-[(Anilinomethyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14642277.png)
